(Terephthaloylbis(oxy))bis(tributylstannane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Terephthaloylbis(oxy))bis(tributylstannane) is a heterocyclic organic compound with the molecular formula C₃₂H₅₈O₄Sn₂ and a molecular weight of 744.22 g/mol . It is also known by its IUPAC name, bis(tributylstannyl) benzene-1,4-dicarboxylate . This compound is primarily used in experimental and research settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Terephthaloylbis(oxy))bis(tributylstannane) typically involves the reaction of terephthaloyl chloride with tributyltin oxide under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as toluene, and requires heating to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for (Terephthaloylbis(oxy))bis(tributylstannane) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(Terephthaloylbis(oxy))bis(tributylstannane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: It can be reduced to form stannous derivatives.
Substitution: The tributyltin groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannic oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(Terephthaloylbis(oxy))bis(tributylstannane) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of stannylated intermediates.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and delivery systems.
Mechanism of Action
The mechanism of action of (Terephthaloylbis(oxy))bis(tributylstannane) involves its interaction with molecular targets through its stannyl groups. These interactions can lead to the formation of covalent bonds with other molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Bis(tributyltin) oxide
- Tributyltin acetate
- Tributyltin fluoride
- Tributyl(methacryloyloxy)stannane
- Tributyl(oleoyloxy)stannane
Uniqueness
(Terephthaloylbis(oxy))bis(tributylstannane) is unique due to its terephthaloyl backbone, which provides distinct chemical properties and reactivity compared to other tributyltin compounds. This uniqueness makes it valuable in specific research and industrial applications where these properties are advantageous.
Properties
CAS No. |
4756-53-0 |
---|---|
Molecular Formula |
C32H58O4Sn2 |
Molecular Weight |
744.2 g/mol |
IUPAC Name |
bis(tributylstannyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C8H6O4.6C4H9.2Sn/c9-7(10)5-1-2-6(4-3-5)8(11)12;6*1-3-4-2;;/h1-4H,(H,9,10)(H,11,12);6*1,3-4H2,2H3;;/q;;;;;;;2*+1/p-2 |
InChI Key |
HSBBMDFJUAGUJW-UHFFFAOYSA-L |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)OC(=O)C1=CC=C(C=C1)C(=O)O[Sn](CCCC)(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.